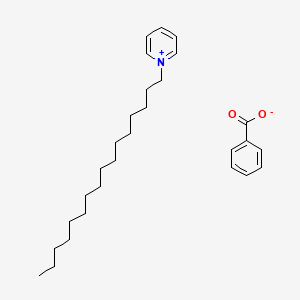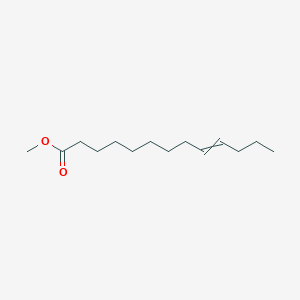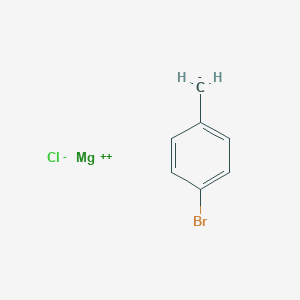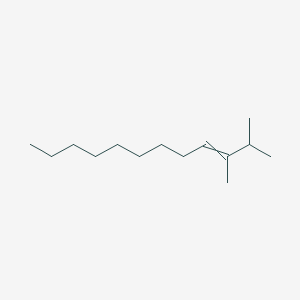
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes four methyl groups attached to the benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- typically involves the reaction of o-phenylenediamine with acetone under prototropic conditions . This reaction leads to the formation of the benzodiazepine ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines . These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzodiazepine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzodiazepines, and halogenated derivatives .
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Comparison: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is unique due to the presence of four methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities and metabolic stability .
This detailed article provides a comprehensive overview of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
160205-35-6 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2,2,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C13H18N2/c1-9-5-6-11-12(7-9)15-13(3,4)8-10(2)14-11/h5-7,15H,8H2,1-4H3 |
Clé InChI |
JMDOYGYWPDHINV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)C)NC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)



![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

